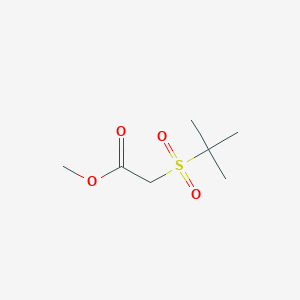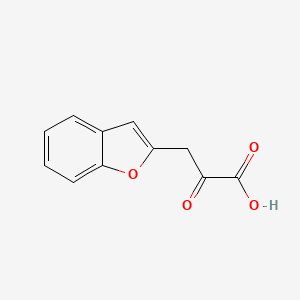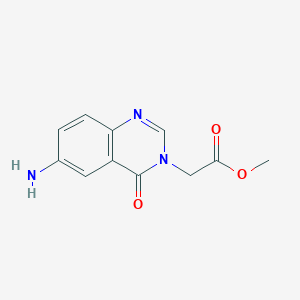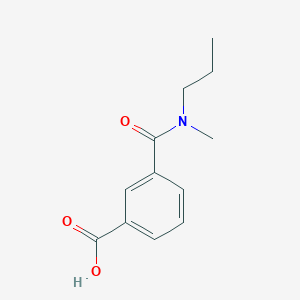
2-Amino-1-(1H-indol-5-yl)ethanol
Vue d'ensemble
Description
“2-Amino-1-(1H-indol-5-yl)ethanol” is an organic compound that belongs to the class of 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Applications De Recherche Scientifique
Cancer Treatment
2-Amino-1-(1H-indol-5-yl)ethanol: derivatives have been studied for their potential in treating various types of cancer. The indole moiety is a significant structure found in natural products and drugs, playing a crucial role in cell biology. These compounds exhibit properties that may inhibit the growth of cancer cells and could be pivotal in developing new anticancer therapies .
Antimicrobial Activity
Research has indicated that indole derivatives can act as effective antimicrobial agents. Their structure allows them to interact with microbial cell components, disrupting their function and leading to the cell’s demise. This makes them valuable in the fight against drug-resistant strains of bacteria .
Neurological Disorders
Indole-based compounds like 2-Amino-1-(1H-indol-5-yl)ethanol are being explored for their neuroprotective effects. They may offer therapeutic benefits for neurological disorders by modulating neurotransmitter systems or protecting neural tissue from damage .
Antiviral Agents
Indole derivatives have shown promise as antiviral agents. They have been tested against a range of viruses, including influenza and hepatitis C, demonstrating the ability to inhibit viral replication. This could lead to new treatments for viral infections .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives are being investigated for their potential to treat conditions like arthritis and other inflammatory diseases. By reducing inflammation, these compounds could provide relief from pain and swelling .
Diabetes Management
Indole compounds are also being studied for their role in diabetes management. They may function as inhibitors of enzymes like α-glucosidase, which is involved in carbohydrate digestion. This could help regulate blood sugar levels in diabetic patients .
Orientations Futures
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “2-Amino-1-(1H-indol-5-yl)ethanol” could include further exploration of its biological activities and potential therapeutic applications.
Mécanisme D'action
Target of Action
2-Amino-1-(1H-indol-5-yl)ethanol, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, including 2-Amino-1-(1H-indol-5-yl)ethanol, are involved in various biochemical pathways. They are produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The resulting indole derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by factors such as the compound’s lipophilicity and water solubility .
Result of Action
The molecular and cellular effects of 2-Amino-1-(1H-indol-5-yl)ethanol’s action depend on its specific targets and the pathways it affects. For example, some indole derivatives have been found to display moderate inhibitory activity against α-glucosidase .
Action Environment
The action, efficacy, and stability of 2-Amino-1-(1H-indol-5-yl)ethanol can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could therefore potentially affect the production and action of 2-Amino-1-(1H-indol-5-yl)ethanol.
Propriétés
IUPAC Name |
2-amino-1-(1H-indol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-5,10,12-13H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJEVJNWCMQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667678 | |
| Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
508233-98-5 | |
| Record name | 2-Amino-1-(1H-indol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



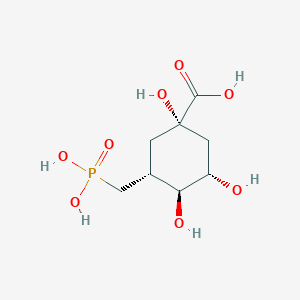
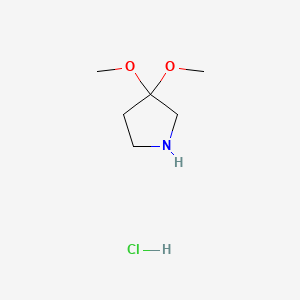
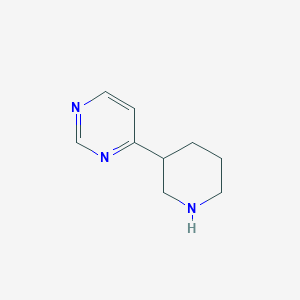
![5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462778.png)
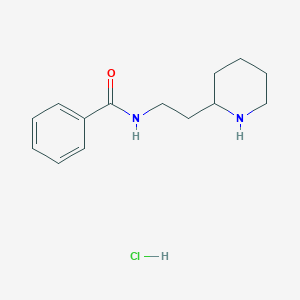

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462784.png)
